molecular formula C15H21NO2 B1398394 (E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester CAS No. 92701-94-5

(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester

Cat. No. B1398394
CAS RN: 92701-94-5
M. Wt: 247.33 g/mol
InChI Key: GAEGFWYLCGCNJJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester” is a compound with the CAS number 92701-94-5 . It is also known as Phenylpiracetam or Carphedon, a nootropic drug that was first developed and marketed in Russia in 1983.

Scientific Research Applications

  • Enantioselective Deacylation of α-Phenyl Ethyl Esters

    • Application : This research focuses on the enantioselective cleavage of the acyl moiety of a set of α-phenyl ethyl esters .
    • Method : The deacylation is performed in organic solvent, in the presence of Na2CO3 in the first case, and by addition of a drop of phosphate buffer solution pH 7 in the second .
    • Results : The results show the high efficiency of the deacylation in the presence of the sodium carbonate for the enzymatic resolution of all the esters .
  • Hydrolysis of Phenylboronic Pinacol Esters

    • Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
    • Method : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .
    • Results : The rate of the reaction is considerably accelerated at physiological pH .
  • Synthesis of N-alkyl-β-amino acids and their methyl esters
    • Application : This research focuses on the synthesis of N-alkyl-β-amino acids and their methyl esters .
    • Method : Dendrimeric compounds, with a pentaerythritol core, were used to obtain the β-amino acid derivatives and β-amino esters .
    • Results : The study presents the first reaction where dendrimers are used for synthesizing organic compounds .
  • Synthesis of Dendrimeric Compounds
    • Application : This research focuses on the synthesis of dendrimeric compounds, with a pentaerythritol core .
    • Method : These compounds were easily prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .
    • Results : This paper presents the first reaction where dendrimers are used for synthesizing organic compounds .

properties

IUPAC Name

ethyl (E)-2-methyl-3-(1-phenylethylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-18-15(17)11(2)12(3)16-13(4)14-9-7-6-8-10-14/h6-10,13,16H,5H2,1-4H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEGFWYLCGCNJJ-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)NC(C)C1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/NC(C)C1=CC=CC=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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